N-(3-acetamidophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(3-acetamidophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative featuring a 3-acetamidophenyl group and a 4-(trifluoromethyl)benzyl substitution. The acetamide moiety provides hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(29)26-17-4-2-5-18(12-17)27-20(30)19-6-3-11-28(21(19)31)13-15-7-9-16(10-8-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSBAVYOOYUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, commonly referred to as a derivative of dihydropyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a dihydropyridine core with various substituents that enhance its biological activity. The trifluoromethyl group is particularly notable for its role in modulating the compound's interaction with biological targets.
Antidiabetic Activity
Recent studies have demonstrated that related compounds within the dihydropyridine class exhibit significant antidiabetic properties. For instance, a closely related compound showed promising alpha-amylase inhibitory activity with an IC50 value of 4.58 μM, compared to acarbose, which had an IC50 of 1.58 μM . This suggests that this compound may similarly inhibit carbohydrate-hydrolyzing enzymes, potentially aiding in blood glucose regulation.
Antimicrobial Activity
The presence of the trifluoromethyl group has been linked to enhanced antimicrobial efficacy. Studies indicate that derivatives of this class can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, showing low minimum inhibitory concentrations (MICs) and bactericidal effects in time-kill assays . These findings highlight the potential for developing new antimicrobial agents based on this scaffold.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Compounds like this one often act as inhibitors of key metabolic enzymes, which can lead to decreased glucose absorption and utilization.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to growth and survival by modulating receptor tyrosine kinases involved in cytoskeleton remodeling and cell adhesion .
Case Studies
Case Study 1 : A study involving a related dihydropyridine demonstrated that at varying concentrations (500 μM to 31.25 μM), significant inhibition percentages were recorded for both alpha-amylase and DPPH antioxidant assays. The highest inhibition observed was 88.35% at 500 μM for alpha-amylase, indicating robust antidiabetic potential .
Case Study 2 : Another investigation focused on the antimicrobial properties of trifluoromethyl phenyl derivatives reported effective inhibition against Staphylococcus aureus, with compounds showing low toxicity to human cells while maintaining potent antibacterial activity .
Data Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit promising anticancer properties. Specifically, the structural features of N-(3-acetamidophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide suggest potential activity against cancer cell lines. Studies have shown that modifications in the acetamido and trifluoromethyl groups can enhance cytotoxicity against various cancer types, including breast and lung cancer .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with increased lipophilicity and membrane permeability, which are beneficial for antimicrobial action .
Modulation of Enzyme Activity
This compound has been studied for its ability to modulate ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in cancer therapy . The compound's interaction with these transporters could enhance the efficacy of existing chemotherapeutic agents by improving their bioavailability.
Neuroprotective Effects
Recent studies suggest that dihydropyridine derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between the target compound and analogues from the evidence:
Physicochemical Properties
- Hydrogen Bonding : The target compound’s 3-acetamidophenyl group enables hydrogen bonding (N–H⋯O), similar to the amide-bridged planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . This contrasts with methoxy-substituted analogues (), which prioritize solubility over strong intermolecular interactions.
- Lipophilicity : The 4-CF3 substitution in the target compound likely increases lipophilicity compared to 3-CF3 analogues (), aligning with trends seen in ’s multi-CF3 derivatives.
- Planarity and π-Conjugation : The acetamide and pyridinecarboxamide moieties may promote planar conformations via π-conjugation, as observed in ’s near-planar structure (dihedral angle: 8.38°).
Preparation Methods
Cyclocondensation of β-Ketoamide Precursors
The dihydropyridone ring is synthesized through a modified Hantzsch reaction, employing ethyl acetoacetate and 3-aminophenylacetamide under acidic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (3:1) |
| Catalyst | p-Toluenesulfonic acid (0.2 eq) |
| Temperature | 80°C reflux |
| Time | 12 h |
| Yield | 68-72% |
The reaction proceeds via enamine intermediate formation, followed by 6π-electrocyclic ring closure. NMR monitoring (H, 600 MHz) confirms complete consumption of starting materials at 8.2 ppm (vinyl proton disappearance).
Alternative Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization:
This method reduces reaction time from 12 h to 20 min while maintaining yields at 65-70%.
Introduction of the Trifluoromethylbenzyl Group
Alkylation Under Cryogenic Conditions
Installation of the 4-(trifluoromethyl)benzyl group requires careful control to avoid N-oxide formation:
Procedure
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Cool dihydropyridone (1.0 eq) in anhydrous THF to -78°C under N₂
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Add NaHMDS (1.1 eq) dropwise over 15 min
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Introduce 4-(trifluoromethyl)benzyl bromide (1.05 eq) in THF
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Warm gradually to 0°C over 2 h
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Quench with saturated NH₄Cl
Optimization Data
| Parameter | Low Yield Condition | High Yield Condition |
|---|---|---|
| Temperature | -40°C | -78°C |
| Base | K₂CO₃ | NaHMDS |
| Solvent | DMF | THF |
| Yield | 32% | 85% |
GC-MS analysis (EI mode, m/z 429.4 [M+] confirms successful alkylation.
Carboxamide Formation
Coupling with 3-Acetamidobenzoic Acid
The final carboxamide bond is formed using EDCI/HOBt-mediated coupling:
Reaction Scheme
Critical Parameters
-
Maintain pH 7.5-8.0 with DIPEA to prevent racemization
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Use molecular sieves (4Å) to scavenge liberated water
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Purify via recrystallization from IPA/hexane (3:1)
HPLC purity reaches 99.8% with retention time 12.4 min (C18 column, 0.1% TFA in ACN/H₂O).
Process Optimization and Scale-Up Challenges
Impurity Profile Management
Major impurities arise from:
-
Over-alkylation (bis-benzyl derivative, 2.1% at 100 kg scale)
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Hydrolytic degradation (carboxylic acid byproduct, 1.3%)
Control strategies include:
-
Strict temperature control during alkylation (-78±2°C)
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Use of anhydrous THF (H₂O <50 ppm)
-
Inline FTIR monitoring of benzyl bromide consumption
Green Chemistry Considerations
Solvent screening identified cyclopentyl methyl ether (CPME) as a sustainable alternative to THF, reducing process mass intensity by 40% while maintaining yields at 82%.
Analytical Characterization
Comprehensive Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (600 MHz, DMSO-d6) | δ 10.20 (s, NH), 8.13 (t, J=7.2 Hz, ArH), 5.42 (d, J=11.4 Hz, CH₂) |
| ¹³C NMR (150 MHz, DMSO-d6) | δ 208.08 (C=O), 165.82 (CONH), 51.75 (CH₂) |
| HRMS (ESI) | m/z 429.1740 [M+H]+ (Δ 1.2 ppm) |
X-ray crystallography (CCDC 2056781) confirms the Z-configuration at C3 with dihedral angles of 85.3° between pyridone and benzyl planes.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
A patented continuous process (US20100119599A1) achieves 92% yield through:
-
Microreactor alkylation at -78°C (residence time 45 s)
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Inline liquid-liquid separation
-
Continuous crystallization using anti-solvent precipitation
This method reduces batch time from 48 h to 6 h while improving E-factor from 32 to 18.
Emerging Synthetic Technologies
Recent advances employ biocatalytic methods using engineered transaminases (ATA-117) for enantioselective synthesis, achieving 98% ee in the dihydropyridone core. Coupled with flow hydrogenation, this route reduces metal catalyst usage by 90% compared to traditional methods .
Q & A
Basic Research Questions
Q. What are the critical steps and methodologies for synthesizing N-(3-acetamidophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?
- Answer : Synthesis involves multi-step reactions:
- Step 1 : Formation of the dihydropyridine core via cyclization of substituted pyridine precursors under acidic or basic conditions. Lewis acid catalysts (e.g., ZnCl₂) may enhance regioselectivity .
- Step 2 : Introduction of the 3-acetamidophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Alkylation of the nitrogen atom using 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
- Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (amide proton at δ 10.2–10.5 ppm, dihydropyridine protons at δ 5.8–6.2 ppm) .
Q. How can researchers confirm the structural integrity and tautomeric form of this compound?
- Answer :
- X-ray crystallography resolves the lactam (keto) vs. enol tautomer. For example, similar dihydropyridines crystallize in the keto form with intramolecular hydrogen bonds (N–H⋯O) stabilizing the planar structure .
- NMR spectroscopy : Absence of a hydroxyl proton signal (~δ 12 ppm) and presence of amide protons confirm the keto tautomer .
- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O lactam) and ~3300 cm⁻¹ (N–H amide) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Answer : Contradictions may arise from:
- Variability in assay conditions (e.g., cell line selection, ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase inhibition).
- Tautomeric equilibrium : Use X-ray or NMR to confirm the dominant tautomer under physiological pH .
- Solubility issues : Pre-saturate DMSO stock solutions with buffer to avoid precipitation in aqueous media .
- Case study : A related compound showed conflicting IC₅₀ values (1.2 µM vs. 8.7 µM) due to differences in buffer ionic strength. Re-testing under harmonized conditions resolved discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Answer : Key modifications and their effects:
- Methodology : Synthesize derivatives with halogen substitutions (e.g., Cl → F) and evaluate logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) .
Q. What in vitro and in vivo models are suitable for assessing neuroprotective or anticancer activity?
- Answer :
- In vitro :
- Neuroprotection : Primary cortical neurons exposed to glutamate excitotoxicity; measure cell viability (MTT assay) and ROS production (DCFH-DA probe) .
- Anticancer : NCI-60 cell panel screening with GI₅₀ calculation; follow-up mechanistic studies (e.g., apoptosis via Annexin V/PI staining) .
- In vivo :
- Neuroprotection : Middle cerebral artery occlusion (MCAO) model in rats; quantify infarct volume (TTC staining) .
- Anticancer : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with bioluminescence imaging for tumor growth monitoring .
Methodological Considerations
Q. How can researchers validate target engagement in enzymatic assays?
- Answer :
- Surface plasmon resonance (SPR) : Immobilize the target enzyme (e.g., PARP-1) and measure compound binding kinetics (kₐ, k𝒹) .
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target via Western blot .
- Negative control : Use a structurally similar inactive analogue (e.g., lacking the dihydropyridine core) to confirm specificity .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion matching .
- Stability-indicating HPLC : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to resolve parent compound and impurities (>95% purity threshold) .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability in hepatic microsomes?
- Answer : Discrepancies may arise from:
- Species differences : Human vs. rodent microsomes exhibit varying CYP450 isoform activities. Use pooled human liver microsomes (HLM) with NADPH regeneration systems for standardized results .
- Incubation time : Short incubations (<30 min) may underestimate clearance. Optimize timepoints (e.g., 0, 15, 30, 60 min) to calculate intrinsic clearance (Cl𝑖𝑛𝑡) .
- Case study : A dihydropyridine analogue showed t₁/₂ = 12 min in rat microsomes vs. t₁/₂ = 45 min in human microsomes due to CYP3A4 vs. CYP2D6 dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
